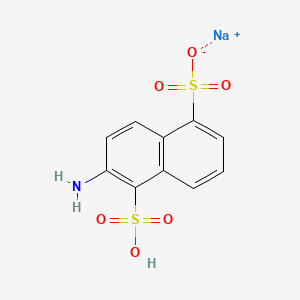
ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate, also known as Tropacine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tropane alkaloids, which are known for their pharmacological properties.
作用机制
The mechanism of action of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate involves its ability to block the muscarinic acetylcholine receptors. This leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions such as digestion, urination, and salivation. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate also has an affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes.
Biochemical and Physiological Effects
ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to decrease the secretion of saliva, gastric acid, and other digestive enzymes. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate also has a relaxing effect on smooth muscles, which can lead to its use as an antispasmodic agent. Additionally, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been found to have analgesic effects, which can be attributed to its ability to block the muscarinic acetylcholine receptors.
实验室实验的优点和局限性
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly potent and selective muscarinic receptor antagonist, which makes it useful for studying the role of muscarinic receptors in various physiological processes. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate is also readily available and relatively inexpensive, which makes it accessible for many researchers.
However, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate also has some limitations for lab experiments. It has a short half-life, which can make it difficult to use in long-term experiments. Additionally, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has a narrow therapeutic window, which means that it can be toxic at high doses.
未来方向
There are several future directions for research on ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes. Additionally, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate could be studied for its potential use as a local anesthetic or as a treatment for gastrointestinal disorders.
Conclusion
In conclusion, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. It has several pharmacological properties, including analgesic, anticholinergic, and antispasmodic effects. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been found to block the muscarinic acetylcholine receptors, which leads to a decrease in the activity of the parasympathetic nervous system. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, including its short half-life and narrow therapeutic window. Future research on ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate could focus on the development of new analogs or the study of the sigma-1 receptor.
合成方法
The synthesis of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate involves the reaction of 2-thiophenemethylamine with ethyl 3-oxopiperidine-1-carboxylate. This reaction leads to the formation of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate. The yield of this reaction can be improved by using appropriate solvents and catalysts.
科学研究应用
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in scientific research. It has been found to have several pharmacological properties, including analgesic, anticholinergic, and antispasmodic effects. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has also been studied for its potential use as a local anesthetic.
属性
IUPAC Name |
ethyl 1-(thiophen-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSOVUNGLZHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)

![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)
